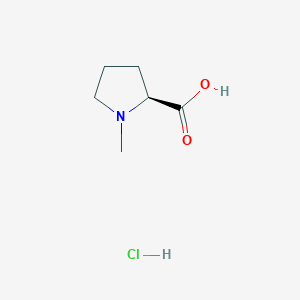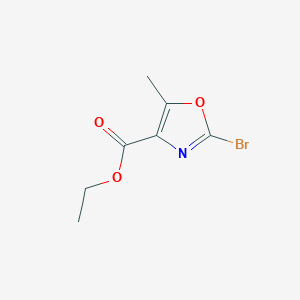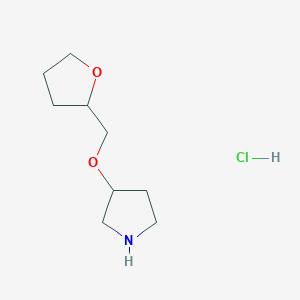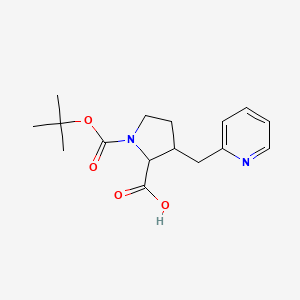
1-Methyl-L-proline hydrochloride
Descripción general
Descripción
“1-Methyl-L-proline hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is used as a building block in peptide synthesis and as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .
Synthesis Analysis
Methyl L-prolinate hydrochloride has been synthesized from L-proline amino acid and characterized by Fourier transform infrared and Fourier transform Raman spectra via experimental and computational methods . Another method involves the use of L-proline and ammoniacal liquor, followed by extraction with dichloromethane .
Molecular Structure Analysis
The molecular structure of “1-Methyl-L-proline hydrochloride” has been characterized by Fourier transform infrared and Fourier transform Raman spectra via experimental and computational methods . The ChemSpider ID for this compound is 26996365 .
Chemical Reactions Analysis
The compound has been used as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . It has also been used in the preparation of prolylproline .
Physical And Chemical Properties Analysis
The molecular weight of “1-Methyl-L-proline hydrochloride” is 165.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The solubility of L-proline, a related compound, in various solvents has been studied .
Aplicaciones Científicas De Investigación
Building Block in Peptide Synthesis
1-Methyl-L-proline hydrochloride can be used as a building block in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as drug discovery, chemical biology, and materials science.
Catalyst in Biginelli Condensation Reaction
This compound can act as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . The Biginelli reaction is a multi-component reaction used to synthesize 3,4-dihydropyrimidin-2-(1H)-ones, which are key structures in many pharmaceutical compounds.
Reactant in Prolylproline Preparation
1-Methyl-L-proline hydrochloride can be used as a reactant to prepare prolylproline . Prolylproline is a dipeptide that is often used in the study of protein structure and function.
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Methyl-L-proline hydrochloride is a derivative of the amino acid proline . Proline is an essential component of collagen and is important for the proper functioning of joints and tendons . It also helps maintain and strengthen heart muscles . .
Mode of Action
It can be inferred from the known functions of proline that it may play a role in protein synthesis and structure, as proline is a key component of many proteins .
Biochemical Pathways
1-Methyl-L-proline hydrochloride may be involved in the same biochemical pathways as proline. Proline is synthesized from glutamic acid in the body . It is also involved in the synthesis of collagen, a protein that provides structure and strength to various tissues in the body . .
Result of Action
Given its similarity to proline, it may contribute to the structure and function of proteins, particularly collagen .
Propiedades
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOJJGMMVVUGM-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-L-proline hydrochloride | |
CAS RN |
89614-97-1 | |
| Record name | L-Proline, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89614-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol](/img/structure/B1468248.png)

![Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468250.png)

![Benzyl 3-[(tert-butoxycarbonyl)(methyl)amino]cyclobutylcarbamate](/img/structure/B1468255.png)
![2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid](/img/structure/B1468256.png)


![[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid](/img/structure/B1468261.png)
![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)
![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoate](/img/structure/B1468263.png)

![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)
